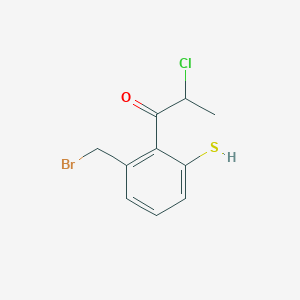

1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is an organobromine compound with significant interest in various scientific fields. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by thiolation and chlorination steps. For instance, starting from 2-methylphenol, bromination can be achieved using bromine in the presence of a catalyst. Subsequent thiolation with thiourea and chlorination with thionyl chloride yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality output .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.

Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or iodine.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation can produce disulfides.

- Reduction results in thiol derivatives .

Applications De Recherche Scientifique

1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C10H10BrClOS and a molecular weight of 293.61 g/mol . It is classified as a halogenated organic compound, recognized for its potential reactivity and utility in synthetic chemistry. The compound features a unique structure including a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a candidate for various chemical and biological applications.

Applications

This compound serves as a building block for organic synthesis. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the mercapto group can participate in redox reactions. These interactions could potentially lead to modulation of enzymatic activities or influence cellular signaling pathways.

Several compounds share structural similarities with this compound:

| Compound Name | Key Features |

|---|---|

| Benzyl Bromide | Contains a bromomethyl group, used as an alkylating agent. |

| 2-Chloropropanone | Shares the chloropropanone moiety, used in organic synthesis. |

| Thiophenol | Contains a mercapto group, known for its nucleophilic properties. |

Mécanisme D'action

The mechanism of action of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form disulfide bonds with thiol-containing proteins. These interactions can disrupt cellular processes and lead to various biological effects .

Comparaison Avec Des Composés Similaires

- 2,2-Bis(bromomethyl)-1,3-propanediol

- 2-Bromomethyl-1,3-dioxolane

- 1-Bromo-2-butyne

Comparison: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is unique due to its combination of bromomethyl, mercapto, and chloropropanone groups. This combination provides a versatile platform for diverse chemical reactions and applications, distinguishing it from other bromomethyl-containing compounds .

Activité Biologique

The compound 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one (CAS No. 1804063-01-1) is a synthetic organic molecule with potential biological activity. Its structure includes a bromomethyl group, a mercapto group, and a chloropropanone moiety, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound through various studies and research findings.

- Molecular Formula : C10H10BrClOS

- Molecular Weight : 293.61 g/mol

- IUPAC Name : this compound

Structural Features

The presence of the bromomethyl and mercapto groups suggests that this compound may exhibit unique reactivity patterns, particularly in biological systems. The chloropropanone component is known for its electrophilic properties, which can interact with nucleophiles in biological molecules.

Antimicrobial Activity

Research indicates that compounds similar to This compound have demonstrated antimicrobial properties. A study on related compounds showed that modifications in the structure could enhance activity against resistant strains of bacteria such as Staphylococcus aureus . The effectiveness was often correlated with lipophilicity and steric bulk, suggesting that the bromine and chlorine substituents play a significant role in enhancing antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects may involve the modification of proteins or nucleic acids through electrophilic interactions. Such modifications can lead to alterations in enzyme functions or DNA integrity, potentially resulting in cytotoxic effects against pathogens .

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that this compound could also have anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells, likely through oxidative stress mechanisms or by disrupting cellular signaling pathways .

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C10H10BrClOS |

|---|---|

Poids moléculaire |

293.61 g/mol |

Nom IUPAC |

1-[2-(bromomethyl)-6-sulfanylphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H10BrClOS/c1-6(12)10(13)9-7(5-11)3-2-4-8(9)14/h2-4,6,14H,5H2,1H3 |

Clé InChI |

CSMFGPPWYFUXQF-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)C1=C(C=CC=C1S)CBr)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.